

Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC₅₀ Determination

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for determining the half-maximal inhibitory concentration (IC_{50}) of **VU6015929**, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), using the LanthaScreenTM Eu Kinase Binding Assay.[1][2][3][4] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and sensitive platform for quantifying inhibitor binding to kinase targets.[5][6] The protocol outlines the assay principle, experimental workflow, reagent preparation, and data analysis required to accurately measure the potency of **VU6015929** against its target kinases.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. The assay relies on TR-FRET between a Europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled tracer (acceptor).

The key components are:

 Tagged Kinase: The target kinase (e.g., GST-tagged DDR1) is bound by a Eu-labeled antitag antibody.

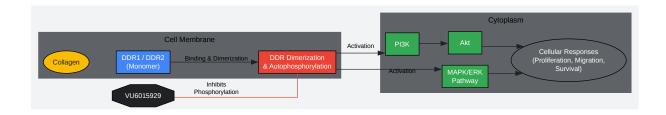


- Alexa Fluor™ Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase's active site.
- Test Inhibitor: An unlabeled compound (e.g., VU6015929) that competes with the tracer for binding to the kinase.

When the Eu-labeled antibody and the Alexa Fluor[™] tracer are both bound to the kinase, they are in close proximity, allowing for FRET to occur upon excitation of the Europium donor.[6][7] The binding of an inhibitor like **VU6015929** displaces the tracer, disrupting FRET and causing a decrease in the acceptor emission signal.[6] This loss of FRET is directly proportional to the amount of inhibitor bound to the kinase, enabling the calculation of the inhibitor's IC₅₀ value.

DDR1/DDR2 Signaling Pathway

VU6015929 targets DDR1 and DDR2, which are unique receptor tyrosine kinases (RTKs) activated by collagen.[8] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[8][9] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[9] Inhibition of DDR1/DDR2 by **VU6015929** blocks these signaling events.



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Figure 1. Simplified DDR1/DDR2 signaling pathway and point of inhibition by VU6015929.

Quantitative Data Summary



The inhibitory potency of **VU6015929** against DDR1 and DDR2 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The resulting IC₅₀ values are summarized below.

Compound	Target Kinase	Assay Type	IC50 (nM)	Reference
VU6015929	DDR1	LanthaScreen™ Eu Kinase Binding Assay	4.67	[1][2]
VU6015929	DDR2	LanthaScreen™ Eu Kinase Binding Assay	7.39	[1][2]

Experimental Workflow

The general workflow for determining the IC₅₀ of an inhibitor using the LanthaScreen[™] assay is a simple "mix-and-read" procedure with no wash steps.



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Figure 2. General experimental workflow for the LanthaScreen™ IC₅₀ determination.

Detailed Experimental Protocol

This protocol describes the determination of an IC₅₀ value for **VU6015929** with DDR1 or DDR2 kinase.

5.1 Materials and Reagents

- Kinase: Purified, tagged DDR1 or DDR2 (e.g., GST-tagged).
- Inhibitor: VU6015929 (Cat. No. HY-135401 or similar) dissolved in 100% DMSO.[10]
- Antibody: LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody.



- Tracer: Kinase Tracer appropriate for DDR1/DDR2.
- Assay Buffer: 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Plates: Low-volume 384-well microplates (e.g., Corning #3676).
- Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and emission filters for ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

5.2 Reagent Preparation

Final assay volume is 15 μ L. All reagents are prepared at 3 times (3x) the final desired concentration.

- 3x VU6015929 Serial Dilutions: a. Prepare a 1 mM stock solution of VU6015929 in 100% DMSO. b. Create a 10-point serial dilution series of the compound in 100% DMSO (e.g., 4-fold dilutions starting from 1 mM). c. Dilute this series 33.3-fold into 1x Kinase Buffer A to create the 3x compound solutions with a final DMSO concentration of 3%. d. Prepare a "no inhibitor" control using 3% DMSO in 1x Kinase Buffer A.
- 3x Kinase/Antibody Mixture: a. Dilute the Eu-anti-Tag antibody and the DDR1/DDR2 kinase in 1x Kinase Buffer A. b. The final concentration in the 15 μL assay is typically 5 nM for the kinase and 2 nM for the antibody.[11] Therefore, the 3x mixture should contain 15 nM kinase and 6 nM antibody.
- 3x Tracer Solution: a. Dilute the Alexa Fluor™ 647-Tracer in 1x Kinase Buffer A. b. The optimal tracer concentration should be at or near its Kd for the kinase to ensure high sensitivity.[12] This value is often provided by the manufacturer for validated kinase assays. If the Kd is 10 nM, the 3x solution should be 30 nM.

5.3 Assay Procedure

Perform all additions in a low-volume 384-well plate.

 Add 5 μL of the 3x VU6015929 serial dilutions (or 3% DMSO control) to the appropriate wells.



- Add 5 μL of the 3x Kinase/Antibody mixture to all wells.
- Add 5 μL of the 3x Tracer solution to all wells.
- Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to mix.
- Incubate the plate at room temperature for 60 minutes, protected from light.[6]

5.4 Data Acquisition

- Set the plate reader to TR-FRET mode.
- Set the excitation wavelength to 340 nm (20 nm bandwidth).
- Set emission wavelengths to 615 nm (10 nm bandwidth) for the Europium donor and 665 nm (10 nm bandwidth) for the Alexa Fluor™ 647 acceptor.
- Read the plate following a 100 μs delay for 200 μs.

5.5 Data Analysis

- Calculate Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).[7]
 - Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)
- Plot Dose-Response Curve: Plot the Emission Ratio as a function of the logarithm of the
 VU6015929 concentration.
- Determine IC₅₀: Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis software (e.g., GraphPad Prism). The IC₅₀ is the concentration of **VU6015929** that produces a 50% reduction in the FRET signal between the maximum (no inhibitor) and minimum (saturating inhibitor concentration) signals.

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